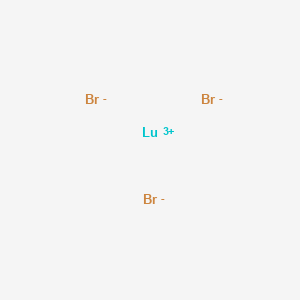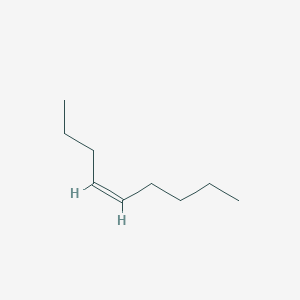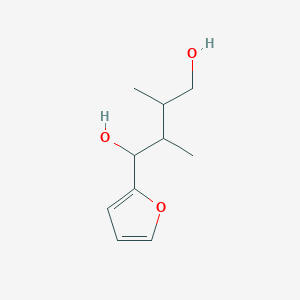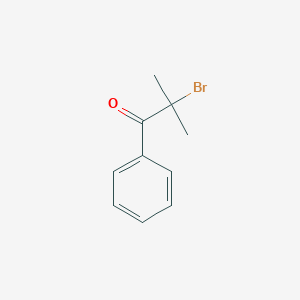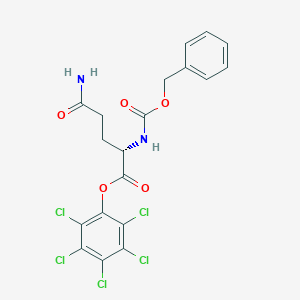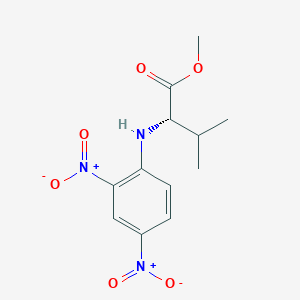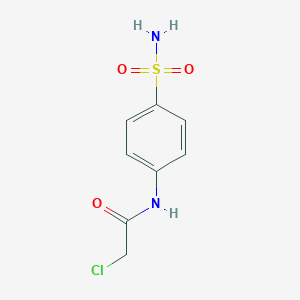
2-chloro-N-(4-sulfamoylphenyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 .
Synthesis Analysis
The intermediate compound 2-chloro-N-(4-sulfamoylphenyl)acetamide can be synthesized by acylation of 4-aminosulfanilamide . The chemical structure of the compound is confirmed by spectral analysis .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide includes a benzene ring, an amido group, and a sulfamoyl group . The InChI code for the compound is 1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) .
Chemical Reactions Analysis
In certain reactions, 2-chloro-N-(4-sulfamoylphenyl)acetamide can be used as an intermediate. For example, it can react with indole-chalcone derivatives under appropriate conditions to produce chalcone compounds .
Physical And Chemical Properties Analysis
2-chloro-N-(4-sulfamoylphenyl)acetamide is a solid substance . It has a molecular weight of 248.69 g/mol . The compound has two hydrogen bond donor counts and four hydrogen bond acceptor counts . Its topological polar surface area is 97.6 Ų .
Applications De Recherche Scientifique
Anticancer Agent
This compound has been studied for its potential as an anticancer agent . It’s been found that derivatives of benzenesulfonamide, such as 2-chloro-N-(4-sulfamoylphenyl)acetamide, can inhibit carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .
Antimicrobial Agent
In addition to its potential anticancer properties, 2-chloro-N-(4-sulfamoylphenyl)acetamide has also been studied for its antimicrobial effects . The compound’s ability to inhibit carbonic anhydrase IX could potentially make it effective against certain types of bacteria .
Inhibitor of Carbonic Anhydrase IX
Carbonic anhydrase IX plays a significant role in tumor cell proliferation and survival . Therefore, inhibitors of this enzyme, such as 2-chloro-N-(4-sulfamoylphenyl)acetamide, are of great interest in the field of cancer research .
Apoptosis Inducer
Some studies have shown that 2-chloro-N-(4-sulfamoylphenyl)acetamide can induce apoptosis in certain cancer cell lines . This makes it a potential candidate for the development of new anticancer drugs .
Chemical Synthesis
2-chloro-N-(4-sulfamoylphenyl)acetamide is used in the synthesis of new aryl thiazolone–benzenesulfonamides . These compounds are evaluated for their anti-proliferative activity against various cancer cell lines .
Research Chemical
This compound is often used as a research chemical in various scientific studies . Its properties make it a valuable tool in the exploration of new therapeutic agents .
Mécanisme D'action
Target of Action
It’s known that sulfonamide derivatives often target carbonic anhydrases, enzymes involved in maintaining ph balance and fluid balance in the body .
Mode of Action
Sulfonamides typically act as competitive inhibitors of carbonic anhydrases, preventing the enzyme from performing its function
Biochemical Pathways
Inhibition of carbonic anhydrases can disrupt several physiological processes, including fluid balance, ph regulation, and certain metabolic pathways .
Result of Action
As a potential inhibitor of carbonic anhydrases, it could theoretically disrupt pH balance and fluid regulation at the cellular level .
Propriétés
IUPAC Name |
2-chloro-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDNKFSVVIFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326235 | |
| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-sulfamoylphenyl)acetamide | |
CAS RN |
14949-01-0 | |
| Record name | N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14949-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 525660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14949-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4'-sulfamoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide?
A1: 2-chloro-N-(4-sulfamoylphenyl)acetamide, with the molecular formula C8H9ClN2O3S [], exhibits a specific spatial arrangement. The benzene ring within the molecule is slightly tilted with respect to the amido (-NHCO-) plane. This tilt, measured as a dihedral angle, is 4.1 degrees []. Additionally, the carbonyl oxygen atom of the amido group shows a degree of disorder, meaning it can occupy two different positions within the molecule. This disorder is characterized by site occupancy factors of 0.67 and 0.33 for the two possible positions [].
Q2: How can 2-chloro-N-(4-sulfamoylphenyl)acetamide be used in the synthesis of other compounds?
A2: 2-chloro-N-(4-sulfamoylphenyl)acetamide acts as a versatile building block in synthesizing various sulfonamide derivatives []. It reacts readily with different nitrogen-containing molecules, enabling the attachment of diverse chemical groups to its structure. These reactions allow for the creation of compounds incorporating adamantyl, indene, morpholinophenyl, pipronyl, benzothiazole, pyrazole, thiadiazole, quinoline, isoquinoline, thiazole, acrylamide, and benzochromene moieties []. This versatility makes 2-chloro-N-(4-sulfamoylphenyl)acetamide a valuable starting material for synthesizing a library of compounds with potential pharmaceutical applications.
Q3: Has 2-chloro-N-(4-sulfamoylphenyl)acetamide shown any promising biological activity?
A3: While 2-chloro-N-(4-sulfamoylphenyl)acetamide itself has not been extensively studied for biological activity, it serves as a crucial precursor to various derivatives tested for anticancer properties []. Among these derivatives, compound 17, derived from 2-chloro-N-(4-sulfamoylphenyl)acetamide, displayed promising results against breast cancer cell lines (MDA-MB-231) []. It exhibited an IC50 value of 66.6 μM, indicating greater potency than the reference drug 5-fluorouracil, which had an IC50 value of 77.28 μM under the same experimental conditions []. This finding suggests that further investigation into the derivatives of 2-chloro-N-(4-sulfamoylphenyl)acetamide could lead to the discovery of novel anticancer agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)




